2-amino-3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid;benzenesulfonic acid
Description
This compound, often referred to in its prodrug form as telotristat ethyl (ethyl ester), is a synthetic small molecule designed to inhibit tryptophan hydroxylase (TPH), a rate-limiting enzyme in serotonin biosynthesis. Structurally, it features a pyrimidine core substituted with a trifluoroethoxy group linked to a 4-chloro-2-(3-methylpyrazol-1-yl)phenyl moiety, coupled to an amino acid backbone (2-amino-3-phenylpropanoic acid) . The benzenesulfonic acid counterion enhances solubility and stability in pharmaceutical formulations .
Properties
Molecular Formula |
C31H28ClF3N6O6S |
|---|---|
Molecular Weight |
705.1 g/mol |
IUPAC Name |
2-amino-3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid;benzenesulfonic acid |
InChI |
InChI=1S/C25H22ClF3N6O3.C6H6O3S/c1-13-8-9-35(34-13)20-11-16(26)6-7-17(20)22(25(27,28)29)38-21-12-19(32-24(31)33-21)15-4-2-14(3-5-15)10-18(30)23(36)37;7-10(8,9)6-4-2-1-3-5-6/h2-9,11-12,18,22H,10,30H2,1H3,(H,36,37)(H2,31,32,33);1-5H,(H,7,8,9) |
InChI Key |
WYZQOTLDKIRRDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
4-Chloro-2-(3-Methylpyrazol-1-yl)Aniline
Method :
- Nitration : 4-Chloro-2-nitroaniline is synthesized via nitration of 1,2-dichlorobenzene followed by selective reduction.
- Pyrazole coupling : The nitro group is reduced to an amine, followed by Buchwald–Hartwig coupling with 3-methylpyrazole using a palladium catalyst.
Reaction Conditions :
| Step | Reagents/Catalysts | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | HNO₃, H₂SO₄ | 0–5°C | 2 h | 85% |
| 2 | Pd(dba)₂, XPhos | 100°C | 12 h | 78% |
2-Amino-6-Trifluoroethoxy Pyrimidine
Method :
- Cyclocondensation : Ethyl trifluoroacetate reacts with guanidine carbonate in ethanol under reflux to form 2-amino-4,6-dichloropyrimidine.
- Nucleophilic substitution : The chlorine at position 6 is replaced by trifluoroethoxy using NaH in THF.
Key Data :
- Purity : >98% (HPLC)
- Solvent : Tetrahydrofuran (THF)
- Reaction Time : 8 h
Coupling and Functionalization
Formation of the Trifluoroethoxy-Pyrimidine-Aryl Linkage
Method : Suzuki–Miyaura coupling between 2-amino-6-trifluoroethoxy pyrimidine and 4-boronophenylalanine ethyl ester.
Conditions :
| Component | Amount | Catalyst | Temperature |
|---|---|---|---|
| Pyrimidine derivative | 10 mmol | Pd(PPh₃)₄ (5 mol%) | 80°C |
| Boronate ester | 12 mmol | K₂CO₃ (3 equiv) | 24 h |
Yield : 72% after column chromatography (silica gel, ethyl acetate/hexane).
Ester Hydrolysis to Propanoic Acid
Method : Basic hydrolysis using NaOH in methanol/water (1:1).
- Reaction Time : 6 h
- Yield : 95%
- Purity : 99% (by ¹H NMR)
Salt Formation with Benzenesulfonic Acid
Procedure
- Acid dissolution : Benzenesulfonic acid (1.1 equiv) is dissolved in isopropyl alcohol (IPA) at 50°C.
- Combination : The free base (1 equiv) in methanol is added dropwise to the acid solution.
- Crystallization : The mixture is cooled to 0°C, and the salt precipitates.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent Ratio (IPA:MeOH) | 3:1 |
| Crystallization Temp | 0–5°C |
| Final Yield | 88% |
Analytical Characterization
Critical Quality Attributes
| Property | Method | Result |
|---|---|---|
| Purity | HPLC | 99.5% |
| Chiral Purity | Chiral HPLC | >99% ee |
| Melting Point | DSC | 219–221°C (decomp.) |
| Solubility | USP <1236> | 12 mg/mL in pH 6.8 buffer |
Scalability and Process Considerations
Industrial-Scale Synthesis
- Batch Size : 50 kg
- Key Challenges :
- Cost Drivers :
- Palladium catalysts (30% of raw material cost).
- Solvent recovery (IPA/MeOH).
Recent Advances (2020–2025)
Chemical Reactions Analysis
Pyrimidine Ring Formation
-
Method : Constructed via nucleophilic substitution or coupling reactions.
-
Reagents : Chloropyrimidine derivatives (e.g., 2-amino-4,6-dichloropyrimidine) react with aromatic substitution partners.
-
Conditions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution under basic conditions (e.g., potassium bicarbonate) .
Trifluoroethoxy Substitution
-
Process : Alkylation of the pyrimidine ring with a trifluoroethoxy group.
-
Reagents : 1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanol derivatives.
-
Conditions : Nucleophilic aromatic substitution under basic conditions (e.g., NaOH) .
Propanoic Acid Moiety Incorporation
-
Method : Coupling with amino acids (e.g., phenylalanine) or hydrolysis of ester precursors.
-
Reagents : Lithium salts of amino acids (e.g., Boc-Tyr-OMe) or esterases.
-
Conditions : Mild acidic or basic conditions (e.g., H₃PO₄/NaOH buffer at pH 6.1–6.3) .
Purification and Salt Formation
-
Techniques : Column chromatography (e.g., ISCO), HPLC, and crystallization.
-
Salt Formation : Reaction with benzenesulfonic acid to enhance stability and solubility .
Reaction Conditions Table
Key Research Findings
-
Stereoselectivity : The (S)-configuration of the propanoic acid moiety is critical for biological activity, achieved via controlled coupling with amino acid lithium salts .
-
Purification Challenges : Final products require rigorous purification due to complex intermediates. HPLC and column chromatography are used to isolate >96% pure material .
-
Biological Relevance : The trifluoroethoxy group enhances pharmacokinetics, while the pyrazole substituent contributes to target binding affinity .
Mechanism of Action
Though not explicitly detailed in the synthesis patents, related compounds act as tryptophan hydroxylase inhibitors, modulating serotonin levels in conditions like carcinoid syndrome . The benzenesulfonic acid salt likely improves solubility for therapeutic administration.
Critical Analysis
The synthesis relies on palladium-catalyzed coupling and controlled nucleophilic substitution, necessitating precise stoichiometry and temperature control. Salt formation with benzenesulfonic acid ensures stability, aligning with pharmaceutical formulation standards .
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including those structurally related to the compound . The presence of the pyrazole moiety has been associated with enhanced anti-inflammatory activity, which is crucial for developing new therapeutic agents for conditions like arthritis and other inflammatory diseases .
Anticancer Activity
Compounds containing the pyrazole scaffold have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives similar to the compound under discussion have been evaluated for their effectiveness against various cancer cell lines, including HepG2 and A549. These studies suggest that modifications to the pyrazole structure can lead to significant anticancer activity, making it a candidate for further drug development .
Targeting Kinases
The compound has potential applications in targeting specific kinases implicated in cancer progression. Research has demonstrated that certain pyrazole derivatives can inhibit kinases such as BRAF (V600E), which is often mutated in melanoma. The structural features of the compound may enhance its binding affinity to these targets, providing a pathway for developing selective kinase inhibitors .
Antimicrobial Activity
The synthesis of various pyrazole derivatives has resulted in compounds with notable antibacterial properties. Studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MICs) effective against a range of bacterial strains, indicating their potential use as antimicrobial agents .
Synthetic Pathways
The synthesis of this compound involves complex chemical reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies allow for the efficient production of similar compounds through various strategies, including one-pot synthesis techniques and multistep synthetic routes .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound. SAR studies have indicated that modifications at specific positions on the pyrazole and pyrimidine rings can significantly influence biological activity, guiding future research efforts in drug design .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Pharmacological Properties :
- Mechanism : Dual inhibition of TPH1 (peripheral) and TPH2 (central), though its inability to cross the blood-brain barrier (BBB) limits central effects .
- Clinical Use: Approved for carcinoid syndrome diarrhea, targeting excess serotonin production in the gastrointestinal tract .
- Stability : Tablet formulations degrade <0.5% under accelerated storage conditions (40°C, 75% RH for 3–6 months), attributed to optimized excipients like lactose and hydroxypropyl cellulose .
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Modifications
The compound’s structural uniqueness lies in its trifluoroethoxy-pyrimidine core and pyrazole-substituted phenyl group. Key analogues include:
Key Observations :
- The 4-chloro-2-(3-methylpyrazol-1-yl)phenyl group in the target compound optimizes TPH1 binding affinity while minimizing BBB permeability .
- Prodrug strategies (e.g., ethyl ester) improve oral absorption, with telotristat ethyl achieving peak plasma concentrations in 0.5–2 hours .
Functional and Pharmacokinetic Comparisons
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can yield optimization be achieved?
The compound’s synthesis involves multi-step reactions, including pyrimidine core functionalization and benzenesulfonic acid coupling. A key intermediate is (R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanol (CAS 1033805-26-3), which can be synthesized via nucleophilic substitution of 4-chloro-2-(3-methylpyrazol-1-yl)phenyl derivatives with trifluoroethylating agents . Yield optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of pyrimidine coupling agents). For example, using anhydrous DMF as a solvent and catalytic Pd-based coupling catalysts can improve pyrimidine-aryl bond formation efficiency .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Structural validation should combine:
- NMR Spectroscopy : Analyze aromatic proton environments (e.g., pyrimidine H-2 and H-6 protons at δ 8.2–8.5 ppm) and trifluoroethoxy group signals (δ 4.5–5.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ for intermediates in the range of 500–600 Da) .
- FTIR : Identify sulfonic acid O-H stretches (~2500–3000 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹) .
Q. What solvent systems are optimal for enhancing the compound’s solubility in biological assays?
The compound’s solubility is influenced by its benzenesulfonic acid moiety. Recommended solvents include:
- DMSO : For stock solutions (50–100 mM).
- PBS (pH 7.4) : Dilute to working concentrations (<1% DMSO).
- Methanolic buffers : For HPLC-based assays. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation propensity .
Advanced Research Questions
Q. How does the trifluoroethoxy group impact the compound’s pharmacokinetic properties and target binding?
The trifluoroethoxy group enhances metabolic stability by resisting oxidative degradation and increases lipophilicity (logP ~3.5), improving membrane permeability . Molecular docking studies suggest this group forms hydrophobic interactions with ATP-binding pockets in kinase targets (e.g., tyrosine kinases), as observed in analogs with similar substituents .
Q. What strategies are effective in resolving contradictions between in vitro potency and in vivo efficacy data?
Discrepancies often arise from:
- Protein Binding : Measure plasma protein binding via equilibrium dialysis; >95% binding may reduce free drug concentration .
- Metabolic Clearance : Use liver microsome assays (human/rat) to identify major metabolites (e.g., CYP3A4-mediated oxidation of the pyrazole ring) .
- Tissue Distribution : Radiolabeled tracer studies can quantify accumulation in target organs vs. plasma .
Q. What analytical methods are suitable for detecting degradation products under accelerated stability conditions?
Accelerated stability testing (40°C/75% RH for 6 months) should employ:
- HPLC-PDA : Monitor hydrolysis of the propanoic acid moiety (retention time shifts at 10–12 min).
- LC-MS/MS : Identify sulfonic acid dimerization products (m/z +2 increments) .
- Karl Fischer Titration : Quantify hygroscopicity-induced water uptake in the solid state .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pyrimidine-pyrazole scaffold?
SAR strategies include:
- Pyrimidine Substitutions : Replace the 2-amino group with methyl or cyano to modulate hydrogen bonding .
- Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., Cl or CF₃) at the 3-position to enhance π-stacking with aromatic residues .
- Benzenesulfonic Acid Isosteres : Test phosphonic or carboxylic acid analogs to reduce renal toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
